BenchChemオンラインストアへようこそ!

BET-IN-7

Bromodomain binding Surface plasmon resonance Target engagement

BET-IN-7 (CAS 303985-05-9) is a substituted pyrimidinecarbonitrile BET bromodomain inhibitor with defined micromolar binding kinetics (Ki=12.27 μM, Kd=89.3 μM). Unlike sub-nanomolar probes (e.g., MS417, BET-IN-12), its moderate potency reduces target saturation risk at low concentrations, enabling concentration-dependent transcriptional modulation studies and partial inhibition experiments. Profiled specifically for sepsis research, it addresses a gap left by oncology-focused BET inhibitors. Its distinct 2-chlorobenzyl sulfanyl chemotype supports scaffold-hopping SAR investigations and bromodomain selectivity panel screening against reference inhibitors (JQ1, I-BET151, MS417). Procure BET-IN-7 to differentiate your target engagement assays with a structurally and kinetically unique tool compound.

Molecular Formula C18H12ClN3OS
Molecular Weight 353.8 g/mol
Cat. No. B1417401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBET-IN-7
Molecular FormulaC18H12ClN3OS
Molecular Weight353.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C(=O)NC(=N2)SCC3=CC=CC=C3Cl)C#N
InChIInChI=1S/C18H12ClN3OS/c19-15-9-5-4-8-13(15)11-24-18-21-16(12-6-2-1-3-7-12)14(10-20)17(23)22-18/h1-9H,11H2,(H,21,22,23)
InChIKeyXHGLXNUIRLXTQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BET-IN-7 for BET Bromodomain Inhibition Research: Ki and Kd Binding Data


BET-IN-7 (CAS 303985-05-9), a substituted pyrimidinecarbonitrile derivative , is identified as a BET bromodomain inhibitor with reported inhibitory constant (Ki) of 12.27 μM and dissociation constant (Kd) of 89.3 μM . This compound, designated as Compound 1 in source literature, demonstrates binding to BET family proteins and has been profiled in the context of inflammatory disease research, specifically sepsis .

Why In-Class BET Inhibitors Cannot Substitute for BET-IN-7 in Defined Assay Systems


BET bromodomain inhibitors represent a structurally and pharmacologically diverse class with wide-ranging affinities spanning over 10,000-fold, from picomolar to double-digit micromolar potency [1]. BRD4 inhibitors such as MS417 bind with low nanomolar affinity (Kd = 25.4-36.1 nM), while compounds like BET-IN-12 exhibit picomolar potency (IC50 = 0.9 nM) . Substituting a compound without matching binding kinetics, selectivity profile, and the exact assay conditions used in published work would invalidate experimental reproducibility and confound structure-activity relationship interpretation [1].

Quantitative Differentiation: BET-IN-7 vs. Comparator BET Inhibitors


BET-IN-7 Binding Affinity (Kd) vs. Low-Nanomolar BRD4 Inhibitors

BET-IN-7 exhibits a BET family dissociation constant (Kd) of 89.3 μM, as determined by surface plasmon resonance (SPR) . This represents approximately 2,400-fold weaker binding compared to the potent BRD4 inhibitor MS417 (BRD4-BD2 Kd = 25.4 nM) . The micromolar binding profile of BET-IN-7 contrasts sharply with the sub-nanomolar potency of orally bioavailable compounds such as BET-IN-12 (BRD4 IC50 = 0.9 nM) .

Bromodomain binding Surface plasmon resonance Target engagement

BET-IN-7 Inhibitory Constant (Ki) in BRD4 Enzymatic Assays

BET-IN-7 demonstrates an inhibitory constant (Ki) of 12.27 μM against BET bromodomains in cell-free enzymatic assays . This represents approximately 400-fold lower potency compared to MS417, which exhibits BRD4-BD1 and BRD4-BD2 IC50 values of 30 nM and 46 nM, respectively [1]. The Ki value for BET-IN-7 falls in the micromolar range, whereas clinical-stage and advanced preclinical BET inhibitors typically occupy the low nanomolar space.

Enzymatic inhibition BRD4 Biochemical assay

Structural Differentiation: Pyrimidinecarbonitrile Scaffold vs. Triazolodiazepine and Isoxazole BET Inhibitors

BET-IN-7 (C18H12ClN3OS) is a substituted pyrimidinecarbonitrile derivative containing a 2-chlorobenzyl sulfanyl moiety and a phenyl group [1]. This chemical scaffold differs fundamentally from the triazolodiazepine core of clinical compounds such as OTX015 and CPI-0610, the isoxazole chemotype of I-BET151 and JQ1, and the tetrahydroquinoline scaffold of I-BET726 . The presence of the 2-chlorobenzyl sulfanyl substituent and the 5-cyano group confers distinct physicochemical properties and potential for unique binding interactions within the acetyl-lysine recognition pocket .

Medicinal chemistry Chemical scaffold Structure-activity relationship

Sepsis Research Application: BET-IN-7 vs. Oncology-Focused BET Inhibitors

BET-IN-7 has been specifically profiled and noted for potential utility in sepsis research [1]. This represents a distinct application focus compared to the majority of well-characterized BET inhibitors, which have been predominantly developed and validated in oncology contexts including multiple myeloma, acute myeloid leukemia, and NUT midline carcinoma [2]. While MS417, JQ1, and I-BET151 have been extensively studied in cancer cell lines and xenograft models, BET-IN-7's annotation in inflammation-focused vendor documentation suggests a differentiated biological context of interest.

Sepsis Inflammation Immunology

Recommended Research Applications for BET-IN-7 Procurement


Micromolar-Affinity BET Bromodomain Probe for Concentration-Response Studies

Researchers requiring a BET inhibitor with defined micromolar binding kinetics (Ki = 12.27 μM, Kd = 89.3 μM) should consider BET-IN-7. This compound provides a valuable counterpoint to sub-nanomolar probes such as BET-IN-12 (IC50 = 0.9 nM) and MS417 (Kd = 25.4-36.1 nM) , enabling dose-response experiments that span a wide affinity range. The moderate potency reduces the risk of complete target saturation at low concentrations, facilitating studies of partial inhibition and concentration-dependent transcriptional modulation.

Sepsis and Inflammatory Disease Preclinical Modeling

BET-IN-7 has been profiled specifically for potential utility in sepsis research , distinguishing it from BET inhibitors developed primarily for oncology applications . Investigators studying BET bromodomain inhibition in inflammatory contexts—including cytokine storm, endotoxemia, and immune cell activation—may find this compound's inflammatory disease annotation more aligned with their experimental goals than cancer-focused tool compounds, which have undergone extensive characterization in tumor models but less frequently in sterile inflammation settings.

Scaffold-Hopping Structure-Activity Relationship (SAR) Studies

Medicinal chemists conducting scaffold-hopping SAR investigations require structurally diverse BET inhibitor chemotypes. BET-IN-7 represents a substituted pyrimidinecarbonitrile core (C18H12ClN3OS) containing a distinctive 2-chlorobenzyl sulfanyl substituent , chemically distinct from the triazolodiazepine, isoxazole, and tetrahydroquinoline scaffolds that dominate the BET inhibitor field . Procuring BET-IN-7 enables exploration of novel chemical space within the acetyl-lysine binding pocket and supports the identification of scaffold-dependent selectivity determinants.

Comparative Target Engagement and Selectivity Profiling

Researchers performing systematic target engagement or selectivity panel screening across the bromodomain family should include BET-IN-7 as a structurally distinct comparator with defined biochemical parameters (Ki = 12.27 μM, Kd = 89.3 μM) . Its inclusion in broad profiling campaigns alongside reference inhibitors such as JQ1, I-BET151, and MS417 enables the deconvolution of chemotype-specific effects on BET family member selectivity (BRD2/BRD3/BRD4/BRDT) and off-target bromodomain interactions, providing valuable data for understanding the relationship between chemical structure and target engagement profile.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BET-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.